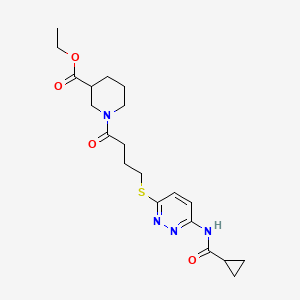
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of imidazole derivatives, including those with benzyl and nitrophenyl groups, are significant in various fields of chemistry and material science. These compounds exhibit interesting photochemical, electrochemical, and pharmacological properties due to their unique molecular structures.
Synthesis Analysis
Photochemical synthesis involving the irradiation of nitroimidazole derivatives in the presence of benzene or xylene under specific conditions can lead to the formation of substituted imidazoles. This process might be related to the synthesis pathway of the target compound by analogy (D’Auria et al., 1998).
Molecular Structure Analysis
The structure of similar compounds has been elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and sometimes X-ray crystallography. These methods can determine the bonding, configuration, and overall molecular geometry of imidazole derivatives (Ergin et al., 1994).
Chemical Reactions and Properties
Imidazole derivatives participate in nucleophilic substitution reactions, which could be relevant to understanding the chemical behavior of the target compound. For example, thiophenyl 4-nitrobenzoates react with pyridines in acetonitrile, demonstrating the potential reactivity of nitro and thiophenyl groups in similar structures (Koh et al., 1999).
Wissenschaftliche Forschungsanwendungen
Electrochemical Studies and Polymerization
A benzimidazole derivative, similar in structure to the compound of interest, was utilized for electrochemical copolymerization with 3,4-ethylenedioxythiophene (EDOT), showing promising results in electrochromic properties and polymer science. The study focused on achieving polymerization in an acetonitrile solution, emphasizing the chemical's role in developing materials with lower oxidation potentials and higher optical contrast (Soylemez et al., 2015).
Antiproliferative Properties and Chemical Synthesis
In the field of medicinal chemistry, compounds with a structure analogous to 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile were synthesized for their potential antiproliferative properties. These compounds serve as precursors for further chemical transformations, aiming at evaluating their biological activities and developing new chemical entities (Pokhodylo & Obushak, 2022).
Photochemical Synthesis
The compound's related family has been explored in photochemical synthesis, where irradiation techniques are used to create 2-arylimidazole derivatives. This method highlights the compound's utility in synthesizing novel organic molecules with potential applications in materials science and pharmaceutical research (D’Auria et al., 1998).
Structural and Molecular Studies
Structural comparisons between methylated and unmethylated nitrophenyl lophines related to the chemical have provided insights into the effects of molecular modifications on the rotation angles of aromatic rings and packing in crystal structures. These studies are fundamental in understanding the physicochemical properties and reactivity of similar compounds (Yanover & Kaftory, 2009).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific information on this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-9-10-25-18-20-12-17(15-7-4-8-16(11-15)22(23)24)21(18)13-14-5-2-1-3-6-14/h1-8,11-12H,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUZJEQOPKPZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)

![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)





![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)

![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)
